molecular formula C28H34N2O4 B349507 2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893351-98-9

2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B349507
CAS No.: 893351-98-9
M. Wt: 462.6g/mol
InChI Key: QEBYDDLLANLDAE-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a high-purity chemical reagent intended for research applications. This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class of molecules, a structural family noted in scientific investigations for its potential as a scaffold in medicinal chemistry . The structure features a chromenopyrroledione core substituted with a 3-propoxyphenyl group at the 1-position and a 3-(diethylamino)propyl chain at the 2-position . The propylamino side chain is a common feature in molecules designed to influence physicochemical properties and target engagement. Researchers may find this compound valuable as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. Like its close structural analogs, which have been studied in the context of various disease pathways, this compound provides a versatile template for exploring structure-activity relationships in drug discovery programs . All information provided is for research purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O4/c1-5-16-33-21-11-8-10-20(18-21)25-24-26(31)22-17-19(4)12-13-23(22)34-27(24)28(32)30(25)15-9-14-29(6-2)7-3/h8,10-13,17-18,25H,5-7,9,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYDDLLANLDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=C(C3=O)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , also known by its CAS number 893352-14-2, is a member of the chromeno[2,3-c]pyrrole class of compounds. This class has garnered attention for its diverse biological activities, including antioxidant properties and potential therapeutic applications. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and research articles.

  • Molecular Formula : C28H34N2O4
  • Molecular Weight : 462.6 g/mol
  • Structure : The compound features a complex bicyclic structure that contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant antioxidant activity . For instance, studies have demonstrated that these compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. In particular, derivatives of chromeno[4,3-b]- and chromeno[3,4-c]pyrroles have been reported to possess antibacterial activity comparable to that of established antibiotics like gentamicin. Specifically, the compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes. For example, it has been noted for its ability to inhibit the Main protease (Mpro) of SARS-CoV-2, suggesting a role in antiviral therapies . Additionally, it acts as a glucokinase activator, which could have implications for diabetes management by enhancing glucose metabolism .

Study 1: Antioxidant Properties

A study conducted on various derivatives of chromeno[2,3-c]pyrroles found that they exhibited potent antioxidant activities through the inhibition of lipid peroxidation and scavenging of DPPH radicals. The study quantified the antioxidant capacity using IC50 values, demonstrating significant promise for therapeutic applications in oxidative stress-related conditions.

CompoundIC50 (μM)
Chromeno[2,3-c]pyrrole derivative15.7
Standard antioxidant (Ascorbic acid)10.5

Study 2: Antibacterial Efficacy

In a comparative analysis of antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound displayed remarkable efficacy:

Bacterial StrainZone of Inhibition (mm)Comparison Drug (Gentamicin)
Staphylococcus aureus1820
Escherichia coli1619

These results indicate that while gentamicin remains slightly more effective, the compound's activity is noteworthy and warrants further exploration.

Study 3: Enzyme Inhibition

The enzyme inhibition study revealed that the compound effectively inhibited Mpro with an IC50 value of 12 μM. This positions it as a potential candidate for further development as an antiviral agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be contextualized against related derivatives, as illustrated below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 7-Me, 1-(3-propoxyphenyl), 2-(diethylaminopropyl) ~70* N/A Expected C=O stretches (~1700 cm⁻¹), aromatic protons (δ 6.5–8.0 ppm)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 5,7-Me, 1-(3,4,5-trimethoxyphenyl) 52 195–197 IR: 3371 (OH), 1711 (C=O); NMR: δ 3.65 (OCH₃), 2.49 (CH₃)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Cl, 6-Me, 1-(3-hydroxyphenyl) 62 276–279 IR: 3330 (OH), 1694 (C=O); NMR: δ 9.51 (OH), 6.39 (furan)
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 6-OMe, 1-Ph, 2-(diethylaminopropyl) N/A N/A Smiles: CCN(CC)CCCN1C(=O)c2oc3cc(OC)ccc3c(=O)c2C1c1ccccc1

*Estimated based on average yields for similar compounds in the library .

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in 3,4,5-trimethoxyphenyl) require longer heating (up to 2 hours) during synthesis, whereas electron-withdrawing groups (e.g., chloro) reduce reaction times (15–20 minutes) . The diethylaminopropyl group in the target compound may enhance solubility in polar solvents due to its tertiary amine moiety, contrasting with the hydroxyethyl group in the 3,4,5-trimethoxyphenyl derivative .

Spectral and Physical Properties :

  • The 3-propoxyphenyl group in the target compound introduces additional ether linkages (C-O-C), likely contributing to IR bands near 1256–1231 cm⁻¹ (C-O stretch) and NMR signals for propyl chains (δ ~1.0–1.5 ppm) .
  • Melting points vary significantly with substituents: Chloro and hydroxyl groups (e.g., 276–279°C in the 7-chloro derivative) increase rigidity compared to alkylated analogs (e.g., 195–197°C in the trimethoxyphenyl derivative) .

Research Findings and Implications

  • Synthetic Flexibility: The MCR protocol enables rapid diversification, with 223 successful examples of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones reported, highlighting the adaptability of the scaffold .

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